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molecular formula C10H13N3O2 B8452532 4-Methyl-5-nitro-2-pyrrolidin-1-ylpyridine

4-Methyl-5-nitro-2-pyrrolidin-1-ylpyridine

Cat. No. B8452532
M. Wt: 207.23 g/mol
InChI Key: SPBJTRFAVBYARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901141B2

Procedure details

A mixture of 4-methyl-5-nitro-2-pyrrolidin-1-ylpyridine (2.08 g, 10.0 mmol) and 10% palladium on carbon (208 mg) in tetrahydrofuran (10 mL) was stirred under hydrogen atmosphere at room temperature for 16 hr. Catalyst was removed by filtration and the filtrate was concentrated in vacuo to give the title compound (1.76 g, 9.89 mmol, 99%), as a purple solid.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
208 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][N:5]=[C:4]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:3]=1>[Pd].O1CCCC1>[CH3:1][C:2]1[CH:3]=[C:4]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[N:5]=[CH:6][C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
CC1=CC(=NC=C1[N+](=O)[O-])N1CCCC1
Name
Quantity
208 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere at room temperature for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=C(C=NC(=C1)N1CCCC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.89 mmol
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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